molecular formula C8H10Cl2N2O B3346283 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one CAS No. 117144-78-2

6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one

Cat. No.: B3346283
CAS No.: 117144-78-2
M. Wt: 221.08 g/mol
InChI Key: BIIMJNQYRVWGAQ-UHFFFAOYSA-N
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Description

6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one is a chemical compound built on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry research . The core pyridazinone structure is known to exhibit a keto-enol tautomerism, with the keto form being more thermodynamically stable and predominant . This scaffold is a privileged structure in drug discovery due to its ability to interact with a diverse range of biological targets . Researchers are highly interested in pyridazinone derivatives for developing new therapeutic agents. The scaffold is frequently investigated in two major areas: cardiovascular diseases and oncology . In cardiovascular research, pyridazinone-containing compounds have demonstrated potent vasodilator effects, acting as phosphodiesterase (PDE) inhibitors or through other mechanisms to relax vascular smooth muscle . Recent studies have shown that some novel pyridazin-3-one derivatives exhibit superior aortic vasorelaxant activity, significantly increasing eNOS mRNA expression and nitric oxide production, which are key pathways in managing hypertension . In cancer research, these derivatives have shown promise as targeted anticancer agents, acting through the inhibition of key enzymes such as tyrosine kinases, PARP, and DHFR . The presence of specific substituents, such as the chloro and the 1-chloro-2-methylpropan-2-yl group on the pyridazinone ring in this compound, may be explored to modulate its bioactivity, physicochemical properties, and selectivity for particular biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-5-(1-chloro-2-methylpropan-2-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c1-8(2,4-9)5-3-6(10)11-12-7(5)13/h3H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIMJNQYRVWGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC(=NNC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151710
Record name 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117144-78-2
Record name 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117144782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights key differences between the target compound and its analogs:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Functional Groups
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one 1-Chloro-2-methylpropan-2-yl C₈H₉Cl₂N₂O 235.08 Chloroalkyl, pyridazinone
6-Chloro-4-methyl-2H-pyridazin-3-one Methyl C₅H₅ClN₂O 144.56 Methyl, pyridazinone
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones Phenyl (position 6) C₁₀H₈ClN₂O 210.64 Phenyl, pyridazinone

Key Observations :

  • Steric and Electronic Effects : The 1-chloro-2-methylpropan-2-yl group in the target compound increases steric bulk compared to the methyl group in 6-chloro-4-methyl-2H-pyridazin-3-one. This may reduce solubility in polar solvents but enhance lipid membrane permeability .
  • Reactivity : The presence of a chloroalkyl group could enhance electrophilicity at position 4, making the compound more reactive in nucleophilic substitution reactions compared to the methyl analog .

Physicochemical Properties

  • Solubility : The bulky chloroalkyl group in the target compound likely reduces aqueous solubility compared to the methyl analog (CymitQuimica reports 6-chloro-4-methyl-2H-pyridazin-3-one as moderately soluble in organic solvents) .
  • Melting Point : Higher molecular weight and substituent complexity suggest a higher melting point than 6-chloro-4-methyl-2H-pyridazin-3-one (reported as a crystalline solid) .

Biological Activity

6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10Cl2N2O\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines show that it may inhibit cell proliferation in certain types of cancer, particularly prostate cancer, by modulating androgen receptor activity.
  • Anti-inflammatory Effects : The compound has been noted for potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

  • Androgen Receptor Modulation : The compound may act as an antagonist to androgen receptors, impacting the growth and proliferation of androgen-dependent cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in prostate cancer cell lines
Anti-inflammatoryDecreased markers of inflammation in animal models

Case Study: Anticancer Activity

In a study focused on prostate cancer cell lines, this compound demonstrated significant inhibition of cell proliferation. The study utilized both in vitro and in vivo models to assess the compound's efficacy. Results indicated that the compound effectively reduced tumor size and enhanced apoptosis in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Reactant of Route 2
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one

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